molecular formula C32H34Si2 B12597406 {Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane) CAS No. 647851-32-9

{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)

Cat. No.: B12597406
CAS No.: 647851-32-9
M. Wt: 474.8 g/mol
InChI Key: GHQMIMUPQNQBOI-UHFFFAOYSA-N
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Description

{Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane): is a complex organic compound characterized by its unique structure, which includes ethyne (acetylene) linkages and biphenyl groups capped with trimethylsilane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, using a palladium catalyst and a copper co-catalyst. The reaction conditions often include anhydrous solvents like dichloromethane and the use of bases such as triethylamine .

Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) exerts its effects is primarily through its electronic structure. The ethyne linkages and biphenyl groups create a conjugated system that allows for efficient electron transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial .

Comparison with Similar Compounds

  • 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide
  • 4,4’- (Thiophene-2,5-diylbis (ethyne-2,1-diyl))bis (1-methyl-1-pyridinium) Iodide
  • 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide

Uniqueness: What sets {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) apart from similar compounds is its combination of ethyne linkages and biphenyl groups, which provide a unique balance of rigidity and flexibility. This structural feature enhances its electronic properties, making it particularly suitable for applications in organic electronics .

Properties

CAS No.

647851-32-9

Molecular Formula

C32H34Si2

Molecular Weight

474.8 g/mol

IUPAC Name

trimethyl-[4-[4-[2-[4-(4-trimethylsilylphenyl)phenyl]ethynyl]phenyl]phenyl]silane

InChI

InChI=1S/C32H34Si2/c1-33(2,3)31-21-17-29(18-22-31)27-13-9-25(10-14-27)7-8-26-11-15-28(16-12-26)30-19-23-32(24-20-30)34(4,5)6/h9-24H,1-6H3

InChI Key

GHQMIMUPQNQBOI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=C(C=C4)[Si](C)(C)C

Origin of Product

United States

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